4-Bromo-3-chloro-2-fluorobenzonitrile
Overview
Description
4-Bromo-3-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitrile group (-C≡N). This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical and electronic intermediate . It is also used in the synthesis of heterocycles and liquid crystals .
Mode of Action
It is known that a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .
Biochemical Pathways
Under aqueous acidic conditions, the aryloxime adducts formed by the compound underwent cyclization to give the corresponding ketones .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It is known that the compound is used in the synthesis of heterocycles and liquid crystals , suggesting that it may have a role in the formation of these structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzonitrile. For instance, it is recommended that the compound be stored in a cool, dry, and well-ventilated place . This suggests that exposure to heat, moisture, or poor ventilation could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chloro-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and liquid crystals. It interacts with various enzymes and proteins, facilitating nucleophilic aromatic substitution reactions. For instance, ketone oxime anions can react with this compound to form aryloxime adducts, which can further cyclize under acidic conditions to yield ketones . This compound’s interactions with enzymes and proteins are primarily based on its ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of persistent room-temperature phosphorescent dyes indicates its potential impact on cellular fluorescence and imaging applications . Additionally, the compound’s interactions with cellular proteins and enzymes can lead to changes in metabolic pathways, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to form covalent bonds with target biomolecules, leading to changes in their activity and function. These interactions can result in alterations in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its reactivity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential toxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Threshold effects are often observed, where a specific dosage level marks the transition from beneficial to harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in the synthesis of complex organic molecules, affecting overall metabolic pathways . Its interactions with specific enzymes can lead to changes in the levels of key metabolites, impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biochemical effects, as it determines the concentration of the compound in different cellular regions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-chloro-2-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups replacing the halogens.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-3-fluorobenzonitrile: Similar structure with different positions of halogen atoms.
4-Bromo-2-fluorobenzonitrile: Lacks the chlorine atom.
3-Bromo-4-fluorobenzonitrile: Different positions of bromine and fluorine atoms
Uniqueness
4-Bromo-3-chloro-2-fluorobenzonitrile is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzonitriles. This unique structure makes it valuable as an intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMVBRXNPGOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679212 | |
Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-68-4 | |
Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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